molecular formula C25H27BrN2O2 B2953071 1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine CAS No. 304481-17-2

1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine

Cat. No.: B2953071
CAS No.: 304481-17-2
M. Wt: 467.407
InChI Key: HSQJNLVMZSZAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine is an organic compound with a complex structure that includes benzyl groups, a brominated dimethoxyphenyl ring, and an imidazolidine core

Preparation Methods

The synthesis of 1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine typically involves multi-step organic reactions. One common method includes the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized to form the imidazolidine ring. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .

Chemical Reactions Analysis

1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine can undergo various chemical reactions, including:

Scientific Research Applications

1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine involves its interaction with specific molecular targets. The brominated dimethoxyphenyl ring can interact with enzymes or receptors, potentially inhibiting their activity. The imidazolidine core may also play a role in stabilizing the compound’s interaction with its targets, leading to various biological effects .

Comparison with Similar Compounds

1,3-Dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine can be compared with other similar compounds such as:

Properties

IUPAC Name

1,3-dibenzyl-2-(5-bromo-2,4-dimethoxyphenyl)imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrN2O2/c1-29-23-16-24(30-2)22(26)15-21(23)25-27(17-19-9-5-3-6-10-19)13-14-28(25)18-20-11-7-4-8-12-20/h3-12,15-16,25H,13-14,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQJNLVMZSZAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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